[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol
Overview
Description
[1-(3-phenoxypropyl)-4-piperidinyl]-diphenylmethanol is a diarylmethane.
Scientific Research Applications
Crystalline Environment Studies
The study of crystalline environments, particularly involving the dehydration reactions in the solid state of certain compounds, has been explored. For example, research on (p-Hydroxyphenyl) diphenylmethanol and related structures like (3,5-dibromo-4-hydroxyphenyl)-diphenylmethanol, has shown significant interest in understanding the hydrogen-bonding and crystal structures of these compounds (Lewis et al., 1976).
Catalytic and Synthetic Applications
Studies have also focused on the catalytic capabilities of related compounds in chemical reactions. For instance, the cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are related to the core structure , have been used to catalyze oxidative cyclization of alkenols (Dönges et al., 2014). Additionally, research on ferrocene-1,1′-diylbis(diphenylmethanol) and its adducts with various molecules, including piperidine, has contributed to our understanding of hydrogen-bonded host-guest adducts (Ferguson et al., 1993).
Antiproliferative Studies
There has been significant interest in the antiproliferative activity of diphenyl(piperidin-4-yl)methanol derivatives. These compounds have been tested for their effects against various human cell lines, indicating potential applications in medicinal chemistry and pharmacology (Prasad et al., 2010).
Crystallography and Structural Analysis
Crystal structure analyses of derivatives of diphenyl(piperidin-4-yl)methanol have been conducted to understand their molecular configurations and interactions. Such studies provide valuable insights into the physical and chemical properties of these compounds (Raghuvarman et al., 2014).
Reactivity and Interaction Studies
Research has also explored the reactivity of compounds with sterically encumbered phenols and the formation of complexes through reactions with aldehydes and ketones (Keyes et al., 2017).
Properties
Molecular Formula |
C27H31NO2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[1-(3-phenoxypropyl)piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H31NO2/c29-27(23-11-4-1-5-12-23,24-13-6-2-7-14-24)25-17-20-28(21-18-25)19-10-22-30-26-15-8-3-9-16-26/h1-9,11-16,25,29H,10,17-22H2 |
InChI Key |
CDZBEJLJZGBKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.